3-Fluoro-4-methylphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPIJOIPFIRHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379133 | |

| Record name | 3-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-73-9 | |

| Record name | 3-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methylphenylacetonitrile CAS number

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile

This guide provides an in-depth technical overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

This compound is a substituted aromatic nitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile-adjacent methylene group, makes it a versatile intermediate in organic synthesis. Its unique electronic and steric properties are frequently leveraged to construct more complex molecular architectures, particularly in the pharmaceutical sector.[1][2] The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, such as metabolic stability and binding affinity.[3]

Molecular Structure:

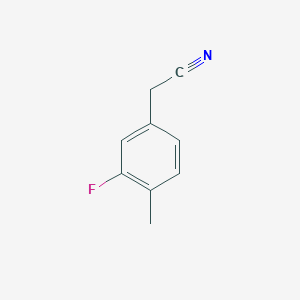

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 261951-73-9 | [1][4][5][6] |

| Molecular Formula | C₉H₈FN | [1][7] |

| Molecular Weight | 149.17 g/mol | [1] |

| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)acetonitrile | N/A |

| MDL Number | MFCD01631535 | [1] |

| Density | 1.095 g/cm³ | [1] |

| Flash Point | 93.5 °C |[1] |

Synthesis and Purification Workflow

The synthesis of this compound typically proceeds via nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a robust and well-established method for forming the crucial carbon-carbon bond of the acetonitrile group.

Expertise & Causality: The choice of starting material, 3-fluoro-4-methylbenzyl bromide (or chloride), is critical. The reaction is a classic Sₙ2 displacement. A polar aprotic solvent like DMSO or acetone is preferred because it effectively solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate. The use of a phase-transfer catalyst is not strictly necessary but can be beneficial in biphasic systems to improve reaction efficiency.

References

- 1. 261951-73-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 261951-73-9|this compound|BLD Pharm [bldpharm.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 261951-73-9 [chemicalbook.com]

- 5. acelybio.com [acelybio.com]

- 6. CAS No.261951-73-9,this compound Suppliers [lookchem.com]

- 7. This compound [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-methylphenylacetonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluoro group at position 3, a methyl group at position 4, and an acetonitrile group at position 1. The presence of the fluorine atom and the nitrile group significantly influences the molecule's reactivity and physicochemical properties.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 261951-73-9 | [1] |

| Molecular Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.17 g/mol | [2] |

| MDL Number | MFCD01631535 | [2] |

| Density | 1.095 g/cm³ | [2] |

| Hazard Information | Toxic | [2] |

The structural information and key identifiers are visualized in the diagram below.

Experimental Protocols

Representative Synthesis Workflow

The following protocol is a generalized procedure based on the synthesis of similar fluorinated phenylacetonitrile compounds.[3]

Methodology:

-

Reaction Setup: A solution of 3-fluoro-4-methylbenzyl bromide (the starting material) and sodium cyanide is prepared in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[3]

-

Reaction Execution: The mixture is stirred, typically overnight, at a controlled temperature (e.g., 30°C) to facilitate the nucleophilic substitution of the bromide with the cyanide ion.[3]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[3] The organic phase is then washed multiple times with water and a saturated sodium bicarbonate solution to remove impurities.[3]

-

Purification: The collected organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

-

Final Purification: The resulting crude product is further purified by flash column chromatography to yield pure this compound.[3]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons, and the methyl (-CH₃) protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the fluorine and methyl substituents, they will exhibit complex splitting patterns (doublets or multiplets).

-

Methylene Protons: The two protons of the -CH₂-CN group will likely appear as a singlet in the range of δ 3.7-4.0 ppm.

-

Methyl Protons: The three protons of the -CH₃ group will appear as a singlet, likely around δ 2.3 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule.[4]

-

Nitrile Carbon (-C≡N): A signal for the nitrile carbon is expected in the range of δ 115-125 ppm.[4]

-

Aromatic Carbons: Signals for the six aromatic carbons will appear between δ 110-160 ppm.[4] The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected around δ 20-30 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, typically around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups within the molecule.[5]

-

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is expected in the triple bond region, typically around 2240-2260 cm⁻¹.[5] The presence of a peak in this "ghost town" region of the IR spectrum is a strong indicator of a nitrile or alkyne.[5]

-

Aromatic Ring (C=C): Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

-

C-H Bonds:

-

C-F Bond: The carbon-fluorine stretch typically gives a strong absorption in the fingerprint region, between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (149.17).[7] Aromatic compounds often exhibit a prominent molecular ion peak due to the stability of the ring system.[8]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide group or cleavage of the benzylic C-C bond. The benzylic carbocation formed after the loss of the -CN radical would be a particularly stable and thus abundant fragment.[7] The loss of neutral fragments is inferred by the difference between the molecular ion peak and the observed fragment peaks.[9]

Applications in Research and Development

Phenylacetonitrile derivatives are important building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. As such, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and other high-value fine chemicals.

References

- 1. This compound | 261951-73-9 [chemicalbook.com]

- 2. 261951-73-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 3-Fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-4-methylphenylacetonitrile, alongside a proposed synthesis protocol and standard analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

This compound is a fluorinated aromatic nitrile. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactivity of the nitrile functional group, makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₈FN | [1][2][3] |

| Molecular Weight | 149.17 g/mol | [1][2] |

| CAS Number | 261951-73-9 | [1][2] |

| Appearance | White powder or liquid | [4] |

| Density | 1.095 g/cm³ | [1] |

| Flash Point | 93.5 °C | [1] |

| SMILES | CC1=C(F)C=C(CC#N)C=C1 | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis Protocol

Proposed Synthesis:

The synthesis of this compound can be envisioned starting from the commercially available 3-Fluoro-4-methylbenzaldehyde. The logical synthetic progression would involve the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide (e.g., bromide), and finally, cyanation.

Logical Synthesis Workflow:

References

(3-Fluoro-4-methylphenyl)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-methylphenyl)acetonitrile, a substituted phenylacetonitrile derivative, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the fluorine and methyl substitutions on the phenyl ring, make it a potential building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the available information on (3-fluoro-4-methylphenyl)acetonitrile, including its synonyms, chemical properties, and a detailed, though inferred, synthesis protocol.

Chemical Identity and Synonyms

To ensure clarity and facilitate comprehensive literature searches, a list of known synonyms and identifiers for (3-fluoro-4-methylphenyl)acetonitrile is provided below.

| Identifier Type | Value |

| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)acetonitrile |

| CAS Number | 261951-73-9 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Synonyms | 3-Fluoro-4-methylphenylacetonitrile |

| Benzeneacetonitrile, 3-fluoro-4-methyl- |

Physicochemical Properties

A summary of the key physicochemical properties of (3-fluoro-4-methylphenyl)acetonitrile is presented in the table below. This data is crucial for its handling, storage, and use in experimental settings.

| Property | Value |

| Density | 1.095 g/cm³[1] |

| Flash Point | 93.5 °C[1] |

Synthesis Methodology

Experimental Protocol: Inferred Synthesis of (3-Fluoro-4-methylphenyl)acetonitrile

This protocol is a generalized procedure based on common methods for the synthesis of arylacetonitriles. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction Scheme:

Figure 1. Inferred synthetic pathway for (3-fluoro-4-methylphenyl)acetonitrile.

Materials:

-

3-Fluoro-4-methylbenzyl bromide (starting material)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

-

Deionized water

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-fluoro-4-methylbenzyl bromide.

-

Dissolution: An appropriate volume of a polar aprotic solvent, such as DMSO or DMF, is added to dissolve the starting material.

-

Addition of Cyanide: Sodium cyanide is added to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 50 to 100 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.

-

Extraction: The aqueous layer is extracted several times with an organic solvent like ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to yield pure (3-fluoro-4-methylphenyl)acetonitrile.

Safety Precautions:

-

Sodium cyanide is highly toxic and should be handled with extreme care in a fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity of (3-fluoro-4-methylphenyl)acetonitrile or its involvement in any signaling pathways. As a substituted phenylacetonitrile, it could potentially serve as a precursor for the synthesis of compounds with a wide range of biological targets. Further research and screening are necessary to elucidate any potential pharmacological effects.

Conclusion

(3-Fluoro-4-methylphenyl)acetonitrile is a chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known synonyms and physicochemical properties. While a detailed, validated synthesis protocol is not available, a general procedure has been outlined based on established chemical reactions. The biological activity and potential roles in signaling pathways of this compound remain to be explored, representing an open area for future research and drug discovery efforts.

References

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of target compounds. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a plausible synthetic route, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in the table below for easy reference. It is important to note that experimental values may vary slightly between different sources.

| Property | Value | Source |

| CAS Number | 261951-73-9 | [1][2] |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Purity | Typically ≥97% | [2] |

| Density | 1.095 g/cm³ | [1] |

| Flash Point | 93.5 °C | [1] |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed scientific journals. However, a plausible and commonly employed method for the synthesis of arylacetonitriles is the cyanation of a corresponding benzyl halide. This approach is suggested by the availability of the precursor, 3-fluoro-4-methylbenzyl bromide.

A general experimental protocol for this type of reaction is outlined below. This protocol is based on established chemical principles for nucleophilic substitution reactions and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Cyanation of 3-Fluoro-4-methylbenzyl Bromide

Materials:

-

3-Fluoro-4-methylbenzyl bromide

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylbenzyl bromide in a suitable volume of a polar aprotic solvent (e.g., DMSO).

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture with stirring to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and an organic solvent for extraction.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Wash the combined organic layers with water and then with brine to remove the polar aprotic solvent and any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Synthesis Workflow Diagram

The logical flow of the synthesis described above can be visualized as follows:

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Data

As of the date of this document, publicly available, peer-reviewed spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound is limited. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or acquisition of this compound.

For reference, the characteristic spectral features of similar phenylacetonitrile derivatives are as follows:

-

¹H NMR: Protons of the methylene (-CH₂) group typically appear as a singlet in the range of 3.6-4.0 ppm. Aromatic protons will show complex splitting patterns in the aromatic region (around 7.0-7.5 ppm), with coupling constants influenced by the fluorine substituent. The methyl (-CH₃) group protons will appear as a singlet further upfield.

-

¹³C NMR: The nitrile carbon (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The methylene carbon will appear around 20-30 ppm. Aromatic carbons will have signals in the aromatic region, with their chemical shifts influenced by the fluorine and methyl substituents.

-

IR Spectroscopy: A sharp, medium-intensity absorption band corresponding to the nitrile C≡N stretch is expected in the region of 2240-2260 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.17 g/mol ). Fragmentation patterns will likely involve the loss of the cyanide radical (•CN) and other characteristic cleavages of the benzyl group.

Applications in Drug Development and Research

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound, which are desirable properties in drug candidates. The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores.

Potential Synthetic Transformations Diagram

The nitrile group of this compound can be transformed into various other functional groups, making it a versatile intermediate.

Caption: Key synthetic transformations of the nitrile group in this compound.

This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed, publicly available research on this specific compound is currently scarce, its synthesis can be achieved through established chemical methodologies. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling them to understand its basic properties and potential synthetic utility. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in various fields of chemical science.

References

The Synthesis and Profile of 3-Fluoro-4-methylphenylacetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established methodologies for related phenylacetonitrile derivatives. This document outlines a plausible and detailed synthetic protocol, summarizes key quantitative data, and discusses the potential significance of this compound in the context of drug discovery, drawing parallels with other fluoroaromatic structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and provides a baseline for its handling and characterization.

| Property | Value | Source |

| CAS Number | 261951-73-9 | [1] |

| Molecular Formula | C₉H₈FN | [2][3] |

| Molecular Weight | 149.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Density | 1.095 g/cm³ | [2] |

| Flash Point | 93.5 °C | [2] |

| Purity (typical) | ≥98% | [1] |

Proposed Synthesis

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, a variation of the Kolbe nitrile synthesis, is a robust and well-documented method for the preparation of benzyl cyanides.[5][6]

A plausible and efficient synthetic route starts from 3-fluoro-4-methylbenzyl bromide. The workflow for this synthesis is depicted in the following diagram.

Caption: Proposed synthesis workflow from 3-fluoro-4-methylbenzyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl cyanide and its derivatives.[5][6][7]

Materials:

-

3-Fluoro-4-methylbenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol (95%)

-

Water, distilled

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol (a common ratio is 1:1 v/v).

-

Addition of Benzyl Bromide: To the stirred cyanide solution, add 3-fluoro-4-methylbenzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add an equal volume of diethyl ether and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the methyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | ~7.0-7.3 | Multiplet | |

| Benzylic-CH₂ | ~3.7 | Singlet | |

| Methyl-CH₃ | ~2.3 | Singlet (or doublet due to coupling with F) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~117-120 |

| Aromatic-C | ~115-140 (with C-F coupling) |

| Benzylic-CH₂ | ~20-25 |

| Methyl-CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~2240-2260 | Medium |

| C-H stretch (aromatic) | ~3000-3100 | Medium |

| C=C stretch (aromatic) | ~1450-1600 | Medium to Strong |

| C-F stretch | ~1000-1400 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion | m/z (predicted) |

| [M]⁺ | 149 |

| [M-HCN]⁺ | 122 |

| [M-CH₂CN]⁺ | 109 |

Potential Significance and Applications in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the fluorine atom and the nitrile group in this compound makes it an interesting building block for the synthesis of novel pharmaceutical agents.

The phenylacetonitrile scaffold is a precursor to a variety of biologically active molecules, including phenethylamines, which are present in a wide range of pharmaceuticals. The nitrile group itself can act as a bioisostere for other functional groups and can be a key interacting element with biological targets.

The logical relationship for its potential in drug discovery is outlined below:

Caption: Rationale for the potential utility in drug discovery programs.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including neuroscience, oncology, and infectious diseases, where fluorinated compounds have shown significant promise. Further research into the biological activity of this and related compounds is warranted to fully explore its potential.

References

- 1. This compound | 261951-73-9 [chemicalbook.com]

- 2. 261951-73-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound [chemicalbook.com]

- 4. CAS No.261951-73-9,this compound Suppliers [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Benzyl Cyanide [designer-drug.com]

- 7. prepchem.com [prepchem.com]

Unveiling the Therapeutic Potential of 3-Fluoro-4-methylphenylacetonitrile: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – While direct biological data on 3-Fluoro-4-methylphenylacetonitrile remains nascent, emerging research on structurally similar compounds, particularly those incorporating the 3-fluoro-4-methylphenyl moiety, points towards significant potential in the realms of anti-inflammatory and analgesic activities. This technical guide provides an in-depth overview of the prospective biological activities of this compound, drawing from studies on its close structural analogs, and offers detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development.

Core-Compound: this compound

This compound is an aromatic nitrile with the chemical formula C₉H₈FN. While this specific compound has not been extensively studied for its biological effects, its structural components are present in molecules that have demonstrated notable pharmacological properties. The focus of this guide is to extrapolate the potential bioactivities of this compound based on the activities of these related compounds.

Potential Biological Activities: Anti-inflammatory and Analgesic Effects

Research into a series of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives has revealed potent anti-inflammatory and analgesic properties. Given that this compound shares the key 3-fluoro-4-methylphenyl group, it is hypothesized that it may serve as a valuable synthon or possess intrinsic activity in these areas.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the 3-fluoro-4-methylphenyl moiety has been demonstrated through both in vitro and in vivo assays.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the anti-inflammatory activity of a lead compound from the dihydropyrimidin-2-ol series, 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol.

| Assay | Test Substance | Result (Inhibition of Hemolysis/Edema) | Standard Drug (Diclofenac Sodium) |

| Human Red Blood Cell Membrane Stabilization | 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol | Significant protection against hemolysis | Significant protection against hemolysis |

| Carrageenan-Induced Rat Paw Edema | 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol | Significant reduction in paw edema | Significant reduction in paw edema |

Note: Specific percentage inhibition values from the primary literature are pending full-text access. The results are described as "potent" and "most active" in the available abstracts.

Analgesic Activity

The analgesic effects of these related compounds have been evaluated using the tail-flick test, a standard model for assessing central analgesic activity.

Quantitative Data on Structurally Related Compounds

| Assay | Test Substance | Result (Increase in Pain Threshold) | Standard Drug (Not specified in abstract) |

| Tail-Flick Test | 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol | Significant increase in tail-flick latency | - |

Note: Specific latency values from the primary literature are pending full-text access. The results are described as "potent" in the available abstracts.

Potential Mechanism of Action: COX-2 Inhibition

Dihydropyrimidinone derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The overexpression of COX-2 is a hallmark of chronic inflammation. It is plausible that the anti-inflammatory effects of the 4-(4-fluoro-3-methylphenyl)-dihydropyrimidin-2-ol derivatives, and by extension the potential activity of this compound-derived compounds, are mediated through the inhibition of the COX-2 enzyme.

Signaling Pathway: COX-2 in Inflammation

Caption: The COX-2 signaling pathway in inflammation and its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research into the biological activity of this compound and its derivatives.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro Anti-inflammatory)

Objective: To assess the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.

Protocol:

-

Preparation of HRBC Suspension: Fresh human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed three times with isosaline. A 10% v/v suspension of the packed cells is prepared in isosaline.

-

Assay Mixture: The reaction mixture consists of 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

-

Treatment: Test compounds (e.g., derivatives of this compound) and a standard drug (e.g., Diclofenac sodium) are added to the assay mixture at various concentrations. A control group receives distilled water instead of the test compound.

-

Incubation: The mixtures are incubated at 37°C for 30 minutes.

-

Centrifugation and Analysis: After incubation, the mixtures are centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

-

Calculation: The percentage of hemolysis and the percentage of membrane stabilization are calculated.

Experimental Workflow: HRBC Membrane Stabilization Assay

Caption: Workflow for the HRBC membrane stabilization assay.

Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.[1]

Protocol:

-

Animals: Wistar albino rats are used for the study.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Drug Administration: The test compound or standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specified time (e.g., 1 hour) following drug administration, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]

-

Calculation: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.[3]

Tail-Flick Test (In Vivo Analgesic)

Objective: To assess the central analgesic activity of a compound by measuring the latency of the tail-flick response to a thermal stimulus.[4][5]

Protocol:

-

Animals: Mice or rats are used for this test.

-

Apparatus: A tail-flick analgesia meter is used, which provides a radiant heat source.

-

Baseline Measurement: The baseline tail-flick latency is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.[6]

-

Drug Administration: The test compound or a standard analgesic is administered to the animals.

-

Test Measurement: At predetermined time intervals after drug administration, the tail of each animal is exposed to the radiant heat, and the time taken for the animal to flick its tail is recorded.[7]

-

Analysis: The increase in tail-flick latency is calculated and compared with the baseline and control group values to determine the analgesic effect.

Potential in Agrochemicals

It is worth noting that the structurally related compound, 3-fluoro-4-methylbenzonitrile, has been identified as a pesticide intermediate. This suggests a potential application for this compound in the agrochemical industry. Phenylacetonitrile derivatives, in general, have been investigated for their pesticidal activities. Further screening of this compound for insecticidal or herbicidal properties may be a fruitful area of research.

Conclusion

While direct biological data for this compound is limited, the documented anti-inflammatory and analgesic activities of its structural analogs present a compelling case for its investigation as a potential therapeutic agent or a key intermediate in the synthesis of such agents. The provided experimental protocols offer a clear roadmap for researchers to explore these promising avenues. Furthermore, the potential for agrochemical applications should not be overlooked. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

- 1. inotiv.com [inotiv.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Tail flick test - Wikipedia [en.wikipedia.org]

- 5. web.mousephenotype.org [web.mousephenotype.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile Derivatives and Analogs for Drug Discovery Professionals

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of derivatives and analogs of 3-Fluoro-4-methylphenylacetonitrile. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the field of medicinal chemistry and drug development.

Introduction to the this compound Scaffold

The this compound core is a versatile scaffold in medicinal chemistry. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile group, offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space. Fluorine, in particular, is a bioisostere of hydrogen but possesses unique electronic properties that can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The strategic placement of fluorine at the meta position and the methyl group at the para position can modulate the electronic and steric properties of the phenyl ring, impacting its interaction with biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through various synthetic routes. A common method involves the cyanation of a corresponding benzyl halide.

A general workflow for synthesizing derivatives often starts with the commercially available 3-fluoro-4-methylbenzyl bromide.

Caption: General synthetic pathways for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

A typical procedure for the synthesis of the core scaffold is as follows:

Materials:

-

3-Fluoro-4-methylbenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 3-fluoro-4-methylbenzyl bromide (1.0 eq) in DMF, add sodium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Pharmacological Activities of Derivatives and Analogs

While specific data on a wide range of this compound derivatives is still emerging, the broader class of substituted phenylacetonitriles and their bioisosteres have shown promise in various therapeutic areas. This section will explore the activities of structurally related compounds, providing a basis for the potential applications of novel derivatives.

Antitubercular Activity of Acetamide Analogs

Recent studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated their potential as antitubercular agents. These compounds, which can be considered analogs where the methyl group is replaced by a nitrophenoxy ether and the nitrile is converted to an acetamide, have shown activity against Mycobacterium tuberculosis H37Rv.[1]

| Compound | Substitution on Phenylacetamide | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 3b | 3,4-Dichloro | Not specified in abstract |

| 3k | 2-(Trifluoromethyl) | Not specified in abstract |

| 3m | Not specified in abstract | 4 |

| 3n | 4-Bromo-2-chloro | Not specified in abstract |

Note: The abstract mentions a range of MIC values from 4 to 64 µg/mL for the entire series.[1]

Experimental Protocol: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives [1]

A general two-step synthesis is employed:

-

Ether Synthesis: Reaction of 3-fluoro-4-nitrophenol with a substituted 2-bromo-N-phenylacetamide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone).

-

Amide Formation: Alternatively, reaction of 2-(3-fluoro-4-nitrophenoxy)acetic acid with a substituted aniline using a coupling agent (e.g., DCC, EDC).

Caption: Workflow for the synthesis of antitubercular acetamide analogs.

Butyrylcholinesterase (BChE) Inhibition by Acetamide Analogs

A series of substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease.[2][3] While not direct derivatives of this compound, these studies provide valuable structure-activity relationship (SAR) insights. For instance, compound 8c from one study, a substituted N-phenylacetamide, exhibited the highest BChE inhibition with an IC50 value of 3.94 µM.[2][3]

| Compound | Structure | BChE IC50 (µM) |

| 8c | Substituted N-phenylacetamide | 3.94 |

Note: The exact structure of compound 8c is detailed in the source publication.[2][3]

This suggests that converting the nitrile group of this compound to various substituted amides could be a promising strategy for developing novel BChE inhibitors.

Potential as Potassium Channel Modulators

The 4-aminopyridine scaffold is a known potassium channel blocker.[4][5][6] Analogs of this compound could be envisioned where the nitrile is replaced by an amine and the methyl group is varied, potentially leading to novel potassium channel modulators. For example, 3-fluoro-5-methylpyridin-4-amine has been characterized as a novel potassium channel blocker.[4][5][6] This indicates that the fluoro- and methyl-substituted phenyl ring system present in this compound is a favorable motif for interacting with ion channels.

Structure-Activity Relationships (SAR) and Future Directions

The limited publicly available data on direct derivatives of this compound necessitates drawing inferences from related structures.

Caption: Key structural modification points for SAR studies.

Key considerations for future research include:

-

α-Substitution: Introduction of various alkyl and aryl groups at the α-position to the nitrile could modulate lipophilicity and introduce new binding interactions.

-

Nitrile Group Modification: Conversion of the nitrile to amides, thioamides, or tetrazoles can significantly alter the electronic and hydrogen bonding properties of the molecule, leading to different biological activities.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres could improve pharmacokinetic properties and explore novel binding modes.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related structures suggests potential applications in areas such as infectious diseases, neurodegenerative disorders, and ion channel modulation. Further exploration of the chemical space around this core through systematic derivatization and biological screening is warranted to unlock its full therapeutic potential. This guide provides a foundational framework for researchers to design and execute such studies.

References

- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Phenylacetonitriles in Modern Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylacetonitriles are a class of organic compounds that have garnered significant attention in recent years across various scientific disciplines. The strategic incorporation of fluorine atoms onto the phenylacetonitrile scaffold imparts unique physicochemical properties that have proven invaluable in medicinal chemistry, materials science, and synthetic chemistry. This in-depth technical guide explores the core research applications of these versatile molecules, providing a comprehensive overview of their synthesis, biological activities, and utility as advanced building blocks.

The presence of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic properties.[1][2][3] Consequently, fluorinated phenylacetonitriles serve as crucial starting materials and key intermediates in the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to high-performance polymers. This guide will delve into the specific applications of different isomers, including 2-fluorophenylacetonitrile, 3-fluorophenylacetonitrile, and 4-fluorophenylacetonitrile, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Medicinal Chemistry: Building Blocks for Next-Generation Therapeutics

The majority of research applications for fluorinated phenylacetonitriles lie in the field of drug discovery and development. Their unique properties make them ideal precursors for a range of therapeutic agents.

Antipsychotics: The Case of Blonanserin

4-Fluorophenylacetonitrile is a key building block in the synthesis of Blonanserin, an atypical antipsychotic used for the treatment of schizophrenia.[4] Blonanserin exhibits a unique receptor binding profile, acting as an antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[5][6] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of certain side effects compared to other antipsychotics.[5][7]

Mechanism of Action of Blonanserin

Blonanserin's therapeutic effects are primarily attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.[4][7] Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions), and by blocking D2 receptors, blonanserin mitigates this excessive dopaminergic activity.[4] The antagonism of 5-HT2A receptors is thought to modulate dopamine release in other brain regions, which may help to alleviate the negative symptoms (e.g., social withdrawal, lack of motivation) and reduce the risk of extrapyramidal side effects.[4][8]

| Drug | Target Receptors | Binding Affinity (Ki, nM) |

| Blonanserin | Dopamine D2 | 0.14 |

| Dopamine D3 | 0.49 | |

| Serotonin 5-HT2A | 3.98 |

Table 1: Receptor binding affinities of Blonanserin.[6][7]

Antiemetics: The Synthesis of Aprepitant

4-Fluorophenylacetonitrile is a crucial starting material for the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[5] Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[9] By blocking the binding of substance P to NK-1 receptors in the brain, Aprepitant effectively inhibits the signaling pathways that trigger emesis.[10][11]

NK-1 Receptor Signaling Pathway

The binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades. This includes the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][10] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in neuronal excitation and the emetic reflex. Aprepitant acts as a competitive antagonist at the NK-1 receptor, preventing these downstream events.[10][11]

| Compound | Target Receptor | Binding Affinity (IC50, nM) |

| Aprepitant | Neurokinin-1 (NK-1) | 0.1 |

Table 2: Binding affinity of Aprepitant for the human NK-1 receptor.[12]

Other Pharmaceutical Applications

-

Lemborexant: 3-Fluorophenylacetonitrile is a key starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia.[8][13]

-

Anti-Inflammatory Agents: 4-Fluorophenylacetonitrile is used in the synthesis of benzylbenzo[d]thiazole sulfonamides, which exhibit anti-inflammatory activity.[8][13]

-

Anti-Influenza Agents: This versatile building block is also employed in the creation of novel Daidzein analogs with in vitro anti-influenza activity.[8][13]

-

Anti-Ulcer Drugs: More complex derivatives, such as 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, have been investigated as potential anti-ulcer drugs through the inhibition of the P2X3 receptor.

Agrochemicals: Enhancing Crop Protection

Fluorinated phenylacetonitriles also play a role in the development of modern agrochemicals, contributing to the synthesis of more effective and environmentally benign pesticides and herbicides.

-

Herbicides: 2-Fluorophenylacetonitrile is a key intermediate in the production of the herbicide metamifop.

-

Pesticides: The phenylacetonitrile scaffold, in general, is a common feature in various pesticides, and fluorination can enhance their potency and spectrum of activity.[5]

Materials Science: Tuning Properties of Advanced Materials

The introduction of fluorine can significantly alter the properties of polymers and other materials, and fluorinated phenylacetonitriles are emerging as useful components in this field.

-

Curing Agents: 4-Fluorophenylacetonitrile can act as a curing agent in phthalonitrile (PN) resin systems. The nitrile groups participate in the crosslinking process, leading to a cured network with potentially enhanced thermal stability and mechanical properties.[4]

-

Liquid Crystals: While not a direct application of the simple phenylacetonitriles, the fluorinated phenyl motif is a common component in liquid crystal molecules. Fluorine substitution can influence key properties such as dielectric anisotropy, viscosity, and melting point, which are critical for the performance of liquid crystal displays (LCDs).[9][14] The nitrile group is also a common polar terminal group in liquid crystal design.

Experimental Protocols

Synthesis of 4-Fluorophenylacetonitrile

This protocol describes a one-pot synthesis of 4-fluorophenylacetonitrile starting from p-fluorobenzaldehyde with a reported yield of 62.1%.[15]

Materials:

-

p-Fluorobenzaldehyde

-

Potassium borohydride

-

Benzyltriethylammonium chloride

-

Toluene

-

30% Hydrochloric acid

-

Thionyl chloride

-

10% Sodium carbonate solution

-

Sodium cyanide

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL four-necked flask, add 150 mL of water and 14.2 g (0.1 mol) of p-fluorobenzaldehyde.

-

With stirring, add 1 g of benzyltriethylammonium chloride in batches.

-

Gradually add 2 g (0.036 mol) of potassium borohydride while maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture at 30°C for 5 hours.

-

Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL).

-

Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of p-fluorobenzyl alcohol.

-

To the toluene solution, add 15 g (0.126 mol) of thionyl chloride dropwise at a controlled rate to maintain the reaction temperature below 40°C.

-

After the addition is complete, maintain the reaction at 50°C for 1 hour.

-

Add 50 mL of water and 10% sodium carbonate solution to adjust the pH to 7-8.

-

Separate the organic phase and wash with water (2 x 30 mL) to obtain a toluene solution of the chlorobenzyl compound.

-

To the toluene solution in a 250 mL four-necked flask, add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide.

-

Heat the mixture to 90°C and stir vigorously for 3 hours.

-

After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL).

-

Combine the organic phases, wash with water (2 x 50 mL), and dry with anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure at a temperature below 60°C.

-

Purify the crude product by vacuum distillation, collecting the fraction at 93-98°C/1.3 kPa to obtain 4-fluorophenylacetonitrile as a colorless liquid.

Synthesis of 3-Fluorophenylacetonitrile

This protocol describes the synthesis of 3-fluorophenylacetonitrile from 3-fluorobenzyl bromide with a reported yield of 50%.[13]

Materials:

-

3-Fluorobenzyl bromide

-

Sodium cyanide

-

Dimethylsulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.0 g (5.3 mmol) of 3-fluorobenzyl bromide and 520 mg (10.6 mmol) of sodium cyanide in 10 mL of dimethylsulfoxide.

-

Stir the reaction mixture at 30°C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with 30 mL of water and extract with 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate.

-

Purify the residue by flash column chromatography to obtain 3-fluorophenylacetonitrile as a colorless oil (360 mg).

Conclusion

Fluorinated phenylacetonitriles are a cornerstone of modern synthetic and medicinal chemistry. Their unique, fluorine-imparted properties have enabled the development of a diverse range of high-value molecules, from life-altering pharmaceuticals to advanced materials. The synthetic accessibility of these compounds, coupled with the predictable and beneficial effects of fluorination, ensures that they will continue to be a focus of research and development for years to come. This guide has provided a comprehensive overview of their current applications, offering valuable insights for researchers and professionals in the field. As our understanding of the nuanced effects of fluorination continues to grow, so too will the innovative applications of fluorinated phenylacetonitriles.

References

- 1. Efficacy and tolerability of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in patients with breast cancer after moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of aprepitant as mono and combination therapy for the prevention of emetogenic chemotherapy-induced nausea and vomiting: post-marketing surveillance in China - Yang - Chinese Clinical Oncology [cco.amegroups.org]

- 3. syrris.jp [syrris.jp]

- 4. Aprepitant for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN102093289B - New preparation method of Blonanserin intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated liquid crystals--properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical transformations and offer guidance on reaction setup, execution, and product purification.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the fluorine atom and the nitrile group allows for a wide range of chemical modifications, making it an important precursor for the synthesis of biologically active molecules. The protocols described herein focus on practical and efficient laboratory-scale synthesis.

Synthetic Strategies

Two primary synthetic routes for the preparation of this compound are presented:

-

Nucleophilic Substitution: Cyanation of 3-Fluoro-4-methylbenzyl bromide. This is a direct and widely used method for the synthesis of benzyl cyanides.

-

Multi-step Synthesis from Aldehyde: A three-step synthesis starting from 3-Fluoro-4-methylbenzaldehyde, involving reduction, halogenation, and subsequent cyanation.

Protocol 1: Synthesis of this compound via Cyanation of 3-Fluoro-4-methylbenzyl Bromide

This protocol details the nucleophilic substitution reaction of 3-Fluoro-4-methylbenzyl bromide with sodium cyanide to yield this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Fluoro-4-methylbenzyl bromide | C₈H₈BrF | 203.05 | 18.7 | 3.8 g |

| Sodium Cyanide | NaCN | 49.01 | 22.4 | 1.1 g |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 80 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| 5% Sodium Chloride Solution | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | - | As needed |

Procedure

-

To a solution of 3-Fluoro-4-methylbenzyl bromide (3.8 g, 18.7 mmol) in dimethyl sulfoxide (80 mL), add sodium cyanide (1.1 g, 22.4 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, pour the mixture into ethyl acetate.

-

Wash the organic layer four times with a 5% aqueous solution of sodium chloride.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Expected Results

| Parameter | Value |

| Yield | ~75% |

| Purity | >95% (as determined by LC/MS and NMR) |

| ¹H NMR | Consistent with the expected structure. |

| LC/MS | m/z consistent with the molecular ion. |

Protocol 2: Multi-step Synthesis of this compound from 3-Fluoro-4-methylbenzaldehyde

This protocol outlines a three-step synthesis starting from 3-Fluoro-4-methylbenzaldehyde.

Synthetic Pathway

Caption: Multi-step synthesis of this compound.

Step 1: Reduction of 3-Fluoro-4-methylbenzaldehyde

Procedure:

-

In a flask, dissolve 3-Fluoro-4-methylbenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Fluoro-4-methylbenzyl alcohol.

Step 2: Chlorination of 3-Fluoro-4-methylbenzyl alcohol

Procedure:

-

Dissolve the 3-Fluoro-4-methylbenzyl alcohol in a suitable solvent such as dichloromethane or toluene.

-

Slowly add thionyl chloride (SOCl₂) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-methylbenzyl chloride.

Step 3: Cyanation of 3-Fluoro-4-methylbenzyl chloride

Procedure:

-

Follow the procedure outlined in Protocol 1 , substituting 3-Fluoro-4-methylbenzyl bromide with 3-Fluoro-4-methylbenzyl chloride.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Protocol 1 | 3-Fluoro-4-methylbenzyl bromide | NaCN, DMSO | This compound | ~75% |

| Protocol 2 | ||||

| Step 1 | 3-Fluoro-4-methylbenzaldehyde | NaBH₄ | 3-Fluoro-4-methylbenzyl alcohol | >90% |

| Step 2 | 3-Fluoro-4-methylbenzyl alcohol | SOCl₂ | 3-Fluoro-4-methylbenzyl chloride | >85% |

| Step 3 | 3-Fluoro-4-methylbenzyl chloride | NaCN, DMSO | This compound | ~70-80% |

Safety Precautions

-

Cyanides are highly toxic. All manipulations involving sodium cyanide must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

-

Thionyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.

-

Solvents are flammable. Avoid open flames and ensure proper ventilation.

Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR | The spectrum should show a singlet for the benzylic protons (CH₂CN), a singlet for the methyl protons (CH₃), and multiplets in the aromatic region corresponding to the protons on the phenyl ring. The coupling patterns will be influenced by the fluorine atom. |

| ¹³C NMR | The spectrum will show distinct signals for the nitrile carbon, the benzylic carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine will show C-F coupling. |

| IR | A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹. |

| MS (ESI) | The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (149.17 g/mol ). |

Application Notes and Protocols for the Preparation of 3-fluoro-4-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-methylbenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation requires reliable and efficient synthetic protocols. This document provides detailed application notes and experimental procedures for the synthesis of 3-fluoro-4-methylbenzonitrile, including quantitative data and a visual representation of a common synthetic workflow.

Synthetic Pathways Overview

Several synthetic routes have been reported for the preparation of 3-fluoro-4-methylbenzonitrile. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are detailed below:

-

Two-Step Synthesis via Condensation and Decarbonylation: This method involves the condensation of a starting compound (Compound B) with another reactant (Compound C) to form an intermediate mixture (Mixture D), which is then subjected to a decarbonylation reaction to yield the final product.[1][2]

-

Sandmeyer Reaction: A classic method in aromatic chemistry, the Sandmeyer reaction can be employed to convert an aromatic amine, such as 3-fluoro-4-methylaniline, into the corresponding benzonitrile using a diazonium salt intermediate and a copper(I) cyanide catalyst.[3][4][5]

Experimental Protocols

Method 1: Two-Step Synthesis via Condensation and Decarbonylation

This protocol is adapted from a patented method and offers a route suitable for larger scale production.[1][2]

Step 1: Condensation Reaction to form Intermediate Mixture D

-

Materials:

-

Procedure:

-

In a reaction vessel equipped with a stirrer and nitrogen inlet, combine Compound B, Compound C, potassium carbonate, and the phase transfer catalyst in N,N-dimethylformamide.[2]

-

Protect the reaction mixture with a nitrogen atmosphere.

-

Stir the mixture and heat to 100 ± 5°C.[2]

-

Maintain this temperature and continue stirring until the reaction is complete (monitoring by a suitable analytical technique such as HPLC is recommended).

-

After completion, cool the mixture and filter to remove solid residues.

-

The filtrate is then concentrated, washed with water, and the solvent is removed to obtain the oily intermediate mixture D.[2]

-

Step 2: Decarbonylation Reaction to Yield 3-fluoro-4-methylbenzonitrile

-

Materials:

-

Procedure:

-

To the crude mixture D, add dimethyl sulfoxide and sodium chloride.[2]

-

Protect the mixture with a nitrogen atmosphere, stir, and heat to 160 ± 5°C.[2]

-

Add water dropwise, controlling the rate to maintain the reaction temperature.[2]

-

Upon completion of the reaction, add more water and perform steam distillation to isolate the product.[2]

-

Collect the oil layer and dissolve it in n-heptane.

-

Cool the solution to 0-3°C to induce crystallization.[2]

-

Filter the solid product and dry to obtain pure 3-fluoro-4-methylbenzonitrile.[2]

-

Quantitative Data for Method 1

| Parameter | Value | Reference |

| Overall Yield | ~48% | [2] |

| Purity | 99.7% | [2] |

| Condensation Temp. | 90-120°C | [1] |

| Decarbonylation Temp. | 150-170°C | [1] |

Method 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring.[3][4][5] The general procedure starts with the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide.

General Protocol:

Step 1: Diazotization of 3-fluoro-4-methylaniline

-

Materials:

-

3-fluoro-4-methylaniline

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Ice

-

-

Procedure:

-

Dissolve 3-fluoro-4-methylaniline in a cooled aqueous solution of HCl or H₂SO₄.

-

Maintain the temperature of the solution between 0 and 5°C using an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise with constant stirring.

-

Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

Step 2: Cyanation Reaction

-

Materials:

-

Aryl diazonium salt solution from Step 1

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide, typically with an alkali metal cyanide like KCN or NaCN.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

A reaction will occur, often with the evolution of nitrogen gas.[5]

-

After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.

-

The product, 3-fluoro-4-methylbenzonitrile, can then be isolated by extraction and purified by distillation or crystallization.

-